REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:4]=1[C:11](C1C=CC=CC=1)=[C:12]([N:17]=[N+]=[N-])[C:13]([O:15][CH3:16])=[O:14]>C1(C)C(C)=CC=CC=1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[C:5]2[C:4]=1[CH:11]=[C:12]([C:13]([O:15][CH3:16])=[O:14])[NH:17]2
|
Name
|
methyl 2,5-dimethoxyphenyl-α-azidocinnamate
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1)OC)C(=C(C(=O)OC)N=[N+]=[N-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
After distilling off xylene
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.01 g | |
YIELD: PERCENTYIELD | 74.7% | |
YIELD: CALCULATEDPERCENTYIELD | 62.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |